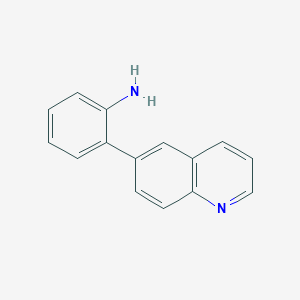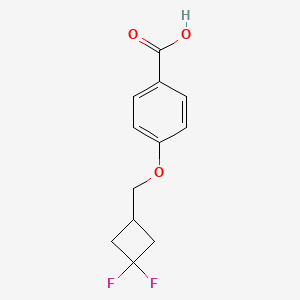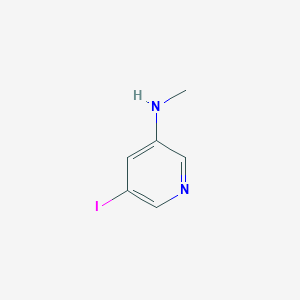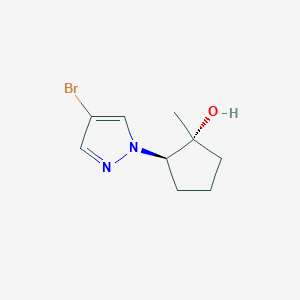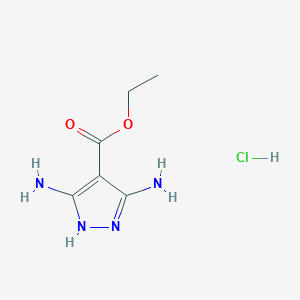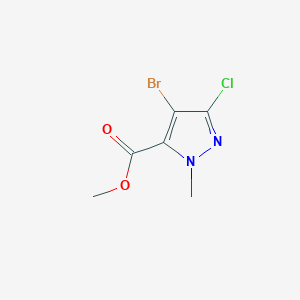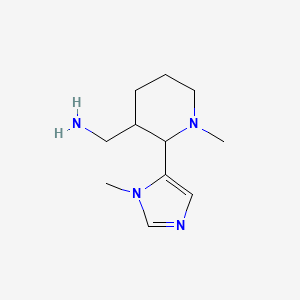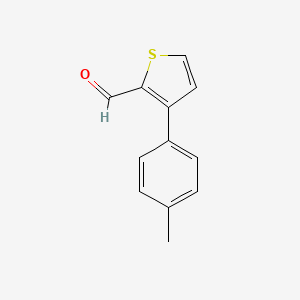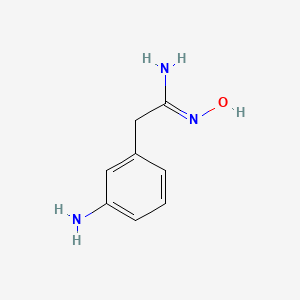
2-(3-Aminophenyl)-N'-hydroxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Aminophenyl)-N’-hydroxyethanimidamide is an organic compound that features an aminophenyl group and a hydroxyethanimidamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide typically involves the reaction of 3-aminophenylamine with an appropriate aldehyde or ketone under specific conditions. One common method involves the use of ethanol as a solvent and reflux conditions to facilitate the reaction . The reaction may also involve the use of catalysts to improve yield and reaction efficiency.
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Aminophenyl)-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminophenyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
2-(3-Aminophenyl)-N’-hydroxyethanimidamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Aminophenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, affecting their activity and function. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(3-Aminophenyl)-N’-hydroxyethanimidamide include:
N-salicylidene-m-phenylenediamine: A Schiff base with similar structural features.
2-(3-Aminophenyl)benzothiazole: A compound with an aminophenyl group and a benzothiazole moiety.
Uniqueness
What sets 2-(3-Aminophenyl)-N’-hydroxyethanimidamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C8H11N3O |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
2-(3-aminophenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H11N3O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5,9H2,(H2,10,11) |
Clave InChI |
FJNPQQBHVLMBNS-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N)C/C(=N/O)/N |
SMILES canónico |
C1=CC(=CC(=C1)N)CC(=NO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


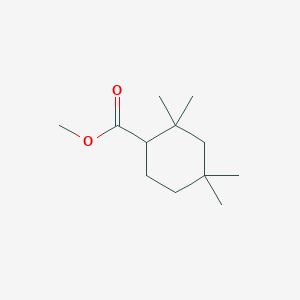
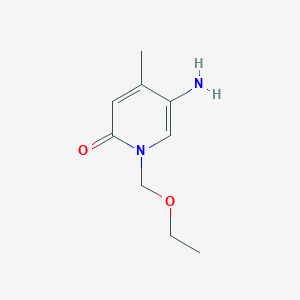
![4-(2-Oxopropoxy)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15279354.png)

